3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
Description
3-(4-Fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic angular furocoumarin derivative characterized by a fused furan-chromenone scaffold. Its structure includes a 4-fluorophenyl substituent at position 3 and methyl groups at positions 4, 8, and 9 (Fig. 1). The compound is synthesized via a Williamson reaction between hydroxycoumarin and phenacyl bromide in acetone under basic conditions (K₂CO₃), followed by cyclization with polyphosphoric acid . This method is analogous to the synthesis of related furocoumarins, such as 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (compound 26 in ), but with fluorinated aromatic substituents enhancing electronic and steric properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKNUSDSHMMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable fluorophenyl intermediate, followed by its coupling with a chromenone derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Furocoumarin Derivatives with Varied Substituents
Furocoumarins are a class of bioactive compounds where structural modifications significantly influence pharmacological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., 3-phenyl in compound 26). Fluorine’s electronegativity may improve binding to enzymes or receptors, as seen in chalcone derivatives where fluorophenyl groups correlate with lower IC₅₀ values .
- This contrasts with polar hydroxy groups in 2,8-dihydroxy-7H-furo[2,3-f]chromen-7-one, which improve solubility but may reduce bioavailability .
Chalcone Derivatives with 4-Fluorophenyl Moieties
Chalcones (α,β-unsaturated ketones) share structural motifs with furocoumarins, particularly in aromatic substitution patterns:
Key Observations :
- Electronegativity Trends : Compound 2j, with bromine (ring A) and fluorine (ring B), shows higher potency (IC₅₀ = 4.7 μM) than analogs with methoxy or chlorine substituents. This aligns with the target compound’s fluorophenyl group, suggesting synergistic electronic effects .
- Simplified Scaffolds : 7-(4-Fluorophenyl)-4H-chromen-4-one (3g) lacks the fused furan ring, reducing structural complexity and likely altering target specificity compared to furocoumarins .
Natural Furocoumarins and Psoralen Analogs
Natural furocoumarins from Tibouchina spp. and Heracleum persicum highlight the role of substituents in bioactivity:
Key Observations :
- Hydroxy vs. Methyl Groups : The natural 2,8-dihydroxy derivative exhibits potent antiparasitic activity, whereas methyl groups in the target compound may shift activity toward anticancer or anti-inflammatory pathways .
- Functionalized Side Chains: Amotosalen’s aminoethoxy side chain enables DNA crosslinking under UV light, illustrating how tailored substituents expand therapeutic applications .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Fluorophenyl Group : Enhances binding via halogen interactions (e.g., C–F⋯H–N) and metabolic stability compared to hydroxyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
